N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide - 921064-68-8

N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Catalog Number: EVT-2511289
CAS Number: 921064-68-8
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3,4-oxadiazole is a five-membered heterocyclic aromatic organic compound. Derivatives of 1,3,4-oxadiazole are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of biological activities. These activities include anticancer [, , , ], antimicrobial [, , , , , ], anti-inflammatory [, ], antioxidant [, , ], antifungal [], and more.

Synthesis Analysis
  • Formation of 1,3,4-oxadiazole-2-thiones: Hydrazides can be reacted with carbon disulfide (CS2) in a basic medium to form 1,3,4-oxadiazole-2-thione derivatives [, , ].
  • Formation of 1,3,4-oxadiazoles: Cyclization of hydrazides can also be achieved using dehydrating agents like phosphorus oxychloride (POCl3) [, ].
  • Microwave-assisted synthesis: Several studies demonstrate the use of microwave irradiation for rapid and efficient synthesis of 1,3,4-oxadiazole derivatives containing benzamide groups [, ].
Molecular Structure Analysis
  • Infrared spectroscopy (IR): Provides information about functional groups present in the molecule [, , , ].
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR and 13C-NMR): Provides detailed information about the hydrogen and carbon atoms in the molecule and their connectivity [, , , , , ].
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule [, , , , ].
  • X-ray crystallography: Provides information about the three-dimensional structure of the molecule in the solid state [, , , , , , , , , , ].
Chemical Reactions Analysis
  • Alkylation: 1,3,4-oxadiazole-2-thiones can be alkylated at the sulfur atom using alkyl halides to introduce various substituents [, ].
  • Nucleophilic substitution: 1,3,4-oxadiazole-2-thiols can act as nucleophiles in substitution reactions to afford various derivatives [].
  • Oxidation: Compounds containing the 1,3,4-oxadiazole ring can be oxidized to form bis(1,3,4-oxadiazol-2-yl)benzenes [].
Mechanism of Action
  • Enzyme inhibition: Many 1,3,4-oxadiazole derivatives exhibit potent enzyme inhibitory activity. For instance, compounds with a 1,3,4-thiadiazole amide moiety have been identified as potent urease inhibitors [, ]. Others have shown activity against alkaline phosphatase [], acetylcholinesterase, butyrylcholinesterase [, ], α-glucosidase [, ], lipoxygenase [], and sterol 14α-demethylase (CYP51) [].
  • Antioxidant activity: Some derivatives, especially those containing phenolic groups, exhibit significant free radical scavenging activity [, , ].
  • Interaction with DNA: Certain 1,3,4-oxadiazole derivatives might exert their anticancer activity by interacting with DNA and inhibiting DNA synthesis [].
Applications
  • Drug development: These compounds hold promise for developing novel therapeutic agents for various diseases, including cancer, bacterial and fungal infections, inflammation, Alzheimer's disease, and diabetes [, , , , , , , , , , ].
  • Pesticide development: Some derivatives have shown promising insecticidal and fungicidal activities [, , ].

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

Compound Description: This series of compounds, represented by the general structure N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, are identified as potential alkaline phosphatase inhibitors []. The alkylthio group at the 5-position of the oxadiazole ring varies, with different alkyl or aryl substituents. These compounds were synthesized and evaluated for their inhibitory activity against alkaline phosphatase.

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound is highlighted for its existence in a new, thermodynamically stable crystalline form, which is particularly advantageous for the stability of suspension formulations [].

Compound Description: This series of compounds incorporates a thiadiazole scaffold and benzamide group linked by a methylene bridge with a substituted amino group at the 5-position of the thiadiazole ring [, ]. These compounds were synthesized using microwave irradiation and evaluated for their anticancer activity against various human cancer cell lines.

Compound Description: These derivatives feature a 2,4-dichlorophenyl group at the 5-position of the oxadiazole ring and an amine group connected to the 2-position via a methylene bridge []. These compounds were synthesized and evaluated for their in vitro anticancer activity.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound exhibits potent and selective calcium release-activated calcium (CRAC) channel inhibitory activity []. It is characterized by a 2,6-difluorobenzamide group linked to a biphenyl system, which in turn is connected to a 4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazole ring.

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: This series of oxadiazole analogues features a pyridin-2-amine moiety linked to the 2-position of the oxadiazole ring via a methylene bridge, with varying aryl/alkyl substituents at the 5-position []. These compounds were synthesized and evaluated for their antimicrobial and antiproliferative activities.

Compound Description: These compounds are characterized by a rigid morphine structure with a 6,14-endo-etheno bridge and a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at C(7) adopting the (S)-configuration (7α) [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated for their urease inhibitory potential and cytotoxic behavior [].

Compound Description: These derivatives incorporate a coumarin moiety linked to a thiadiazole ring via a methylene bridge, further connected to a benzamide group []. These compounds were synthesized using TBTU as a coupling reagent and evaluated for their in vitro antitubercular activity.

N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amines

Compound Description: This series of compounds incorporates an oxadiazole ring connected to a substituted benzimidazole moiety through a methylene bridge, and a substituted phenyl amine group at the 2-position of the oxadiazole ring []. These compounds were synthesized and investigated for their antioxidant properties and radical scavenging activities.

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound is a derivative of 1,3,4-oxadiazole. The crystal packing of this compound is stabilized by N—H⋯O and N—H⋯S hydrogen bonds [].

aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide-κ2N,O]zinc(II), Zn(C16H12N3O2)2(H2O), C32H26N6O5Zn

Compound Description: This compound is a zinc(II) complex coordinated with two molecules of N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide and one water molecule [].

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound is a hybrid ring system containing both thiazole and oxadiazole rings []. It was synthesized and evaluated for its antibacterial potential.

Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene Sulfonamides

Compound Description: This series of compounds contains a 1,3,4-oxadiazole ring attached to a dihydropyridine ring, with a benzamide or benzenesulfonamide group at the nitrogen atom of the dihydropyridine [].

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: This compound is a potent and selective vascular endothelial growth factor receptor-2 antagonist [].

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound contains a 1,3,4-oxadiazole ring connected to a methanesulfonamide group and a (2-phenylethenyl)sulfonylmethyl group [].

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description: This compound is an energetic material precursor containing both a tetrazole ring and a 1,3,4-oxadiazole ring linked by a methylene bridge [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: This compound is a novel phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier generation inhibitors [].

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series of compounds is characterized by a thieno[2,3-d]pyrimidine ring system with a 5-phenyl-1,3,4-oxadiazol-2-yl group attached at the 6-position [].

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

Compound Description: This series of compounds is derived from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide and contains a 4,5-dihydro-1,3,4-oxadiazole ring [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds contains a 1,3-thiazole ring linked to a 1,3,4-oxadiazole ring via a thioacetamide bridge []. They were synthesized and evaluated for their potential therapeutic activity against Alzheimer's disease and diabetes.

2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone

Compound Description: This compound is characterized by a 1,3,4-oxadiazole ring connected to a triazole ring via a methylene bridge and a 2,4-dichlorophenylethanone moiety at the 2-position of the oxadiazole ring through a sulfur atom [].

16-Cyano-13α-(5-methyl-1,3,4-oxa­diazol-2-yl)-13,16-seco-17-nor­androst-5-en-3β-yl acetate

Compound Description: This compound is a seco steroid derivative containing a 1,3,4-oxadiazole ring attached to the steroid nucleus [, ].

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

Compound Description: This compound contains a 1,3,4-oxadiazole ring with a thioxo group at the 5-position and a benzamide group connected to the 2-position [].

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound features a pyridazinone ring system connected to a 5-phenyl-1,3,4-oxadiazole ring via a methylene bridge at the 2-position [].

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

Compound Description: This compound contains a dihydro-1,3,4-oxadiazole ring with a 2-chloro-3-pyridyl group at the 5-position and a substituted phenyl acetate moiety at the 2-position [].

(R)- N-(1-(2,4-Dichlorophenyl)-2-(1 H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

Compound Description: VNI is a known inhibitor of protozoan CYP51 that cures Chagas disease. Researchers have used VNI as a scaffold to design novel antifungal drug candidates [].

4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate

Compound Description: This compound is an intermediate in the synthesis of mesogens, which are derivatives of phenyloxadiazole [].

N-(4-methyl-2-Oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted- 1,3,4-oxadiazol-2-ylthio) acetamide derivatives

Compound Description: This series of compounds is characterized by an acetamide group bridging a substituted 1,3,4-oxadiazole ring and a substituted chromone moiety [].

O,O-dialkyl S-(5-aryl-1,3,4-oxadiazol-2(3H)-on-3-yl)methyl phosphorothioates and phosphorodithioates

Compound Description: This series of phosphorus derivatives of oxadiazoles was synthesized to develop insecticidal lead compounds [].

Ethyl 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phen­oxy]propanoate

Compound Description: This compound is a herbicidal compound containing oxadiazole and benzene rings [].

2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide

Compound Description: This compound contains a 1,3,4-thiadiazole ring and a benzamide group [].

N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles

Compound Description: This series of compounds contains a 1,3,4-thiadiazole ring with a 2-methyl-5-nitro-1H-imidazol-1-yl group at the 5-position [].

N‐1‐Aroyl‐2‐{[(3‐methyl‐4(3H)‐quinazolinone‐2‐yl)methyl]anilino} ethano hydrazides

Compound Description: This series of compounds is characterized by a quinazolinone ring system connected to a hydrazide moiety [].

Compound Description: This series of compounds contains either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole ring with a styrylsulfonylmethyl group at the 5-position [].

Compound Description: This series of compounds is characterized by a 1,3,4-oxadiazole ring substituted with an aryl group at the 5-position and an 8-azabicyclo[3.2.1]octan-3-yl group at the 3-position [].

1-(5-((9H-Carbazol-9-yl) Methyl)-2- Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone

Compound Description: This compound contains a 1,3,4-oxadiazole ring connected to a carbazole moiety and an ethanone group [].

1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives

Compound Description: This series of compounds contains a 1,3,4-oxadiazole ring connected to a pyrazole ring via a methylene bridge and an ethanone group at the 3-position [].

Compound Description: This series of compounds contains both a 1,2,4-oxadiazole and a 1,3,4-thiadiazole ring linked by a thiomethylene bridge [].

2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles

Compound Description: This series of compounds contains a 1,3,4-oxadiazole ring connected to a 1,3-heterazole ring through an amino bridge [].

N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides

Compound Description: This series of compounds contains an isoindoline ring with a hydrazono group at the 1-position and a benzamide group at the 2-position [].

4-Methyl-N-[1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide

Compound Description: This compound contains a 1,3,4-oxadiazole ring with a thioxo group at the 5-position and a benzenesulfonamide group connected to the 2-position [].

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound features a pyridazinone ring system connected to a 5-phenyl-1,3,4-oxadiazole ring via a methylene bridge at the 2-position [].

N -substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring connected to an indole ring through a methylene bridge and an acetamide group at the 2-position of the oxadiazole ring through a sulfur atom [].

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: This compound contains a 1,3,4-oxadiazole ring connected to a pyrazole ring and a substituted aniline moiety [].

16‐Cyano‐13α‐(5‐methyl‐1,3,4‐oxadiazol‐2‐yl)‐13,16‐seco‐17‐norandrost‐4‐en‐3‐one

Compound Description: This compound is a seco steroid derivative containing a 1,3,4-oxadiazole ring attached to the steroid nucleus [].

Properties

CAS Number

921064-68-8

Product Name

N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

IUPAC Name

N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33

InChI

InChI=1S/C13H13N3O3S/c1-9(17)8-20-13-16-15-11(19-13)7-14-12(18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18)

InChI Key

PQNWFIUENOSVMM-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.